Methyl (3R)-1-methylpiperidine-3-carboxylate

Chiral resolution Enantiomeric purity Absolute configuration

Methyl (3R)-1-methylpiperidine-3-carboxylate (CAS 1842529-94-5) is a chiral N-methylpiperidine-3-carboxylic acid methyl ester with molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol. It is the single (R)-enantiomer of dihydroarecoline, the saturated analog of the naturally occurring alkaloid arecoline.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B8116785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3R)-1-methylpiperidine-3-carboxylate
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)C(=O)OC
InChIInChI=1S/C8H15NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h7H,3-6H2,1-2H3/t7-/m1/s1
InChIKeyLLEOWWWENNCINW-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3R)-1-methylpiperidine-3-carboxylate – A Defined (R)-Enantiomer Building Block for Stereospecific Synthesis


Methyl (3R)-1-methylpiperidine-3-carboxylate (CAS 1842529-94-5) is a chiral N-methylpiperidine-3-carboxylic acid methyl ester with molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol [1]. It is the single (R)-enantiomer of dihydroarecoline, the saturated analog of the naturally occurring alkaloid arecoline. The compound is recognized as a human metabolite of arecoline and is primarily employed as a chiral building block in medicinal chemistry for constructing piperidine-containing pharmacophores with defined stereochemistry [2].

Why Methyl (3R)-1-methylpiperidine-3-carboxylate Cannot Be Replaced by Generic Piperidine-3-carboxylate Analogs


The compound’s utility depends simultaneously on three structural features – N-methylation, methyl ester, and (R) absolute configuration – each of which independently alters key physicochemical and biochemical properties. Replacing the (R)-enantiomer with the racemate introduces the (S)-isomer, which can exhibit different target binding or metabolic fate [1]. Omitting the N-methyl group (as in methyl nipecotate) elevates pKa by ~0.7 units and increases polar surface area (PSA) by ~8.8 Ų, altering ionization at physiological pH and passive membrane permeability . Substituting the methyl ester with an ethyl ester increases logP by ~0.39 units, modifying lipophilicity-dependent pharmacokinetics . These multi-parameter differences mean that in-class analogs are not functionally interchangeable for applications requiring precise stereochemical or physicochemical control.

Quantitative Differentiation Evidence for Methyl (3R)-1-methylpiperidine-3-carboxylate vs. Closest Analogs


Stereochemical Identity: (R)-Enantiomer vs. Racemic Mixture – Implications for Chiral Synthesis

Methyl (3R)-1-methylpiperidine-3-carboxylate (CAS 1842529-94-5) is the chirally resolved (R)-enantiomer, whereas the commonly available 'dihydroarecoline' or 'methyl N-methylnipecotate' (CAS 1690-72-8) is the racemic mixture [1]. The racemate contains an equimolar amount of the (S)-enantiomer, which may exhibit divergent pharmacological activity or be a metabolic liability. For stereospecific pharmaceutical synthesis (e.g., JAK inhibitor intermediates requiring (3R) configuration), use of the racemate introduces an undesired stereoisomer that must be separated, reducing yield and increasing cost .

Chiral resolution Enantiomeric purity Absolute configuration Pharmaceutical intermediates

N-Methyl Effect on Basicity (pKa): Target Compound vs. Methyl Nipecotate

The N-methyl substitution on the piperidine ring significantly reduces the basicity of the amine nitrogen. Methyl (3R)-1-methylpiperidine-3-carboxylate has a predicted pKa of 8.50±0.10 and an experimentally determined pKa of 8.66 (at 20°C) [1]. In contrast, the non-methylated analog, (R)-methyl nipecotate (methyl piperidine-3-carboxylate), has a predicted pKa of 9.28±0.10 . This ΔpKa of approximately -0.7 units means that at physiological pH 7.4, the target compound exists with a lower fraction of protonated (charged) species, which can influence passive membrane permeability and blood-brain barrier penetration.

Physicochemical profiling Ionization state pKa Drug-likeness

Lipophilicity Modulation via Ester Size: Methyl Ester vs. Ethyl Ester Analog

The methyl ester in the target compound confers distinctly lower lipophilicity compared to its ethyl ester homolog. Methyl (3R)-1-methylpiperidine-3-carboxylate has a computed logP of 0.4391 [1], whereas ethyl 1-methylpiperidine-3-carboxylate has a computed logP of 0.8292 . The ΔlogP of +0.39 represents an approximately 2.5-fold increase in octanol-water partition coefficient for the ethyl ester. This difference affects aqueous solubility, protein binding, and passive membrane permeation rates.

logP Lipophilicity Ester homologation ADME prediction

Ring Saturation vs. Arecoline: pKa Shift and Chemical Stability Implications

The piperidine ring in methyl (3R)-1-methylpiperidine-3-carboxylate is fully saturated, in contrast to the 1,2,5,6-tetrahydropyridine ring of arecoline, which contains a conjugated double bond. This structural difference produces a pKa shift of approximately +1.7 units (target pKa ≈ 8.5–8.7 [1] vs. arecoline pKa = 6.84 ) and eliminates the electrophilic conjugated ester system present in arecoline. The saturated ring is resistant to double-bond oxidation and Michael addition reactions that contribute to arecoline's metabolic lability and toxicity [2].

Ring saturation Chemical stability Tetrahydropyridine Arecoline analogs

Human Metabolite Identity: Detection in Systemic Circulation vs. Non-Endogenous Analogs

Methyl 1-methylpiperidine-3-carboxylate has been explicitly identified in human blood as an arecoline metabolite (HMDB0254560, PMID: 31557052) [1]. This contrasts with closely related analogs such as methyl nipecotate or ethyl 1-methylpiperidine-3-carboxylate, which are not documented as endogenous or dietary human metabolites. The established human metabolic pathway provides the target compound with a defined toxicological and pharmacokinetic context relevant to drug metabolism studies and biomarker development.

Metabolite identification Human exposure biomarker Areca nut alkaloid metabolism HMDB

High-Value Application Scenarios for Methyl (3R)-1-methylpiperidine-3-carboxylate Based on Quantitative Differentiation


Stereospecific Synthesis of (3R)-Configured JAK Inhibitor and CNS Drug Intermediates

When constructing chiral piperidine scaffolds for Janus kinase (JAK) inhibitors or CNS-active drug candidates requiring (3R) absolute configuration, the resolved (R)-enantiomer (CAS 1842529-94-5) eliminates the 50% (S)-isomer contamination present in the racemate (CAS 1690-72-8) [1]. This avoids costly chiral separation steps downstream and ensures final API stereochemical purity. The pKa of ~8.5 ensures the compound remains partially unionized at physiological pH, facilitating CNS penetration when incorporated into target molecules .

Arecoline Metabolism and Pharmacokinetic Studies Requiring an Authentic Human Metabolite Standard

As a documented human metabolite of arecoline (HMDB0254560, PMID: 31557052), methyl 1-methylpiperidine-3-carboxylate serves as an essential reference standard for LC-MS/MS method development and validation in clinical toxicology, areca nut exposure biomonitoring, and drug metabolism studies [2]. Its saturated piperidine ring distinguishes it from arecoline and arecaidine, making it a specific marker for the reductive metabolic pathway [3].

Physicochemical Property-Guided Building Block Selection for Parallel Library Synthesis

In medicinal chemistry campaigns where controlling logP and PSA is critical for CNS drug-likeness, the methyl ester target compound (logP 0.44, PSA 29.5 Ų) [4] offers a measurably less lipophilic alternative to the ethyl ester analog (logP 0.83) , and a lower PSA than the non-methylated methyl nipecotate (PSA 38.3 Ų) . These differences are relevant when designing compound libraries where logP < 3 and PSA < 90 Ų are desired for oral CNS drug candidates.

GABA Uptake Transporter Probe Design Using the N-Methylnipecotate Scaffold

The N-methylnipecotic acid methyl ester scaffold has established, albeit moderate, inhibitory activity at GABA transporters (e.g., reference class activity at GAT1) [5]. The target compound's defined (R) stereochemistry and quantifiable physicochemical profile (pKa 8.66, logP 0.44) make it a suitable starting point for structure-activity relationship (SAR) studies aimed at improving GABA uptake inhibitor potency and selectivity, where enantiomeric identity is a critical variable [6].

Quote Request

Request a Quote for Methyl (3R)-1-methylpiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.